An In-depth Technical Guide to 3,4,5-Tribromophenol: Chemical and Physical Properties
An In-depth Technical Guide to 3,4,5-Tribromophenol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Tribromophenol (B2522849). Due to the limited availability of experimental data for this specific isomer, information from the closely related and well-studied 2,4,6-Tribromophenol is included for comparative purposes where noted. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 3,4,5-Tribromophenol are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₃O | PubChem[1] |
| Molecular Weight | 330.80 g/mol | PubChem[1] |
| Monoisotopic Mass | 327.77340 Da | PubChem[1] |
| Melting Point | No experimental data available | |
| Comparison: 2,4,6-Tribromophenol | 90-94 °C | Sigma-Aldrich[2] |
| Boiling Point | No experimental data available | |
| Comparison: 2,4,6-Tribromophenol | 282-290 °C at 746 mmHg | Sigma-Aldrich[2] |
| pKa (Predicted) | 6.34 ± 0.23 | ChemBK[3] |
| Comparison: 2,4,6-Tribromophenol | 6.80 | PubChem[4] |
Solubility
| Solvent | Solubility | Source |
| Water | Insoluble (predicted) | |
| Comparison: 2,4,6-Tribromophenol | 0.007 g/100 mL at 25 °C | Sigma-Aldrich[2] |
| Organic Solvents | Soluble in alcohol, chloroform, ether | ChemBK[3] |
| Comparison: 2,4,6-Tribromophenol | Soluble in acetone, alcohol (moderately), benzene, chloroform, diethyl ether | Sigma-Aldrich[2] |
Spectral Data
| Technique | Data | Source |
| FTIR | Available | SpectraBase[5][6] |
| ¹H NMR (Predicted) | No experimental data available | |
| ¹³C NMR (Predicted) | No experimental data available | |
| Mass Spectrometry (Predicted) | [M+H]⁺: 328.78068 m/z, [M-H]⁻: 326.76612 m/z | PubChemLite[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the synthesis, purification, and analysis of tribromophenols, which can be adapted for 3,4,5-Tribromophenol.
Synthesis of Tribromophenol (General Procedure)
This protocol describes a general method for the bromination of phenol (B47542) to produce tribromophenol. The specific isomer distribution will depend on the reaction conditions.
Materials:
-
Phenol
-
Bromine water (aqueous solution of bromine)
-
Cold water
-
Dilute ethyl alcohol
-
Reaction flask
-
Dropping funnel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask equipped with a stirrer.
-
Slowly add 52 g of bromine in an aqueous solution from a dropping funnel while stirring the reaction mixture continuously.
-
A white precipitate of tribromophenol will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water.
-
Recrystallize the product from dilute ethyl alcohol to obtain purified tribromophenol.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.
Materials and Equipment:
-
Crude tribromophenol
-
Suitable solvent (e.g., dilute ethanol, glacial acetic acid)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
Transfer the crude, dried tribromophenol to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the crude product completely, creating a saturated solution.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal and colored impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.[8]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying chemical compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific™ TSQ™ 9610 triple quadrupole MS with a TRACE™ 1610 GC).
-
GC Column: e.g., Thermo Scientific™ TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm).
General GC Conditions (can be optimized):
-
Injector Temperature: 220 °C
-
Mode: Splitless
-
Column Flow: 1.2 mL/min
-
Oven Program: Start at 60 °C, hold for 3 min, ramp to 140 °C at 30 °C/min, then to 240 °C at 5 °C/min, and finally to 330 °C at 30 °C/min, hold for 5 min.[9]
Sample Preparation (Derivatization): For enhanced sensitivity, especially for phenolic compounds, a derivatization step such as acetylation with acetic anhydride (B1165640) is often employed before GC-MS analysis.[10]
Biological Activity and Signaling Pathways
While specific data for 3,4,5-Tribromophenol is scarce, research on other tribromophenol isomers, particularly 2,4,6-Tribromophenol, indicates that these compounds can exert significant biological effects. They are recognized as potential endocrine disruptors.
Endocrine Disruption
Bromophenols are known to interfere with endocrine signaling. Studies on 2,4,6-Tribromophenol have shown that it can disrupt the endocrine system by interfering with Ca²⁺ signaling in neuroendocrine cells and inhibiting thyroid hormone sulfotransferase activity.[11] It has also been shown to interact with both thyroid and estrogen signaling pathways.[12]
Modulation of Signaling Pathways
Research on bromophenols has implicated their interaction with several key cellular signaling pathways.
-
Keap1/Nrf2 Pathway: Some bromophenols have been shown to modulate the Keap1/Nrf2 pathway, which plays a crucial role in the cellular antioxidant response. Activation of Nrf2 can trigger the expression of downstream cytoprotective genes.[13]
-
TLR4/NF-κB Signaling Pathway: Studies on brominated compounds have demonstrated their ability to target the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammatory responses.[14]
The potential for 3,4,5-Tribromophenol to modulate these pathways warrants further investigation.
References
- 1. 3,4,5-Tribromophenol | C6H3Br3O | CID 32929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2,4,6-Tribromophenol [chembk.com]
- 4. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. PubChemLite - 3,4,5-tribromophenol (C6H3Br3O) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromophenol Bis (2,3,6-Tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage via Nrf2-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway [mdpi.com]
